molecular formula C16H17N3O6S B2670235 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 325988-11-2

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2670235
M. Wt: 379.39
InChI Key: BTPJQEYALWQHKR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the industry or research might also be mentioned.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Scientists use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes looking at the reagents, products, and conditions of the reaction.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Material Science

4-(Dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide serves as a crucial intermediate in the synthesis of complex molecules and materials. Studies have highlighted its role in the synthesis of potential anticancer agents, corrosion inhibitors, and materials with specific electrochemical and photophysical properties.

  • Synthetic Pathways : Research has demonstrated its utility in synthesizing gefitinib, a notable anticancer drug, showcasing its importance in pharmaceutical development (Bo Jin et al., 2005). Additionally, derivatives of this compound have been explored for their corrosion inhibition properties, suggesting a role in protecting metals against corrosive environments (Ankush Mishra et al., 2018).

  • Material Development : The compound has been used in the development of new materials with desirable properties. For instance, it has been involved in the synthesis of polyamides with enhanced solubility and thermal stability, making it significant for applications requiring durable and stable polymeric materials (D. Liaw et al., 2002). Similarly, its derivatives have contributed to the creation of electrochromic materials, which change color upon electrical stimulation, indicating potential in smart window technologies and display devices (Guey‐Sheng Liou et al., 2008).

Pharmacological Applications

Beyond its role in material science and synthetic chemistry, research has also delved into the pharmacological potentials of derivatives of this compound. Though not directly related to drug use and dosage, these studies underscore the compound's versatility and potential in contributing to the development of new therapeutic agents.

  • Antidiabetic Potential : Novel dihydropyrimidine derivatives synthesized from this compound have been evaluated for their antidiabetic activity, showcasing the compound's relevance in the search for new treatments for diabetes (J. Lalpara et al., 2021).

  • Antitumor Activity : Derivatives have also been explored for their antitumor properties, further emphasizing the compound's importance in medicinal chemistry research and the development of cancer therapeutics (G. C. D. Santos et al., 2013).

Safety And Hazards

Scientists refer to Material Safety Data Sheets (MSDS) for information on a compound’s hazards, safe handling procedures, and emergency response measures.


Future Directions

This could involve potential applications of the compound in industry or research, or how it could be modified to improve its properties or reduce its side effects.


Please note that these are general steps and the specific analysis would depend on the nature of the compound and the purpose of the study. If you have more specific questions about this compound or if you meant a different compound, feel free to ask!


properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJQEYALWQHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

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